Faster Deprotection than dG(iBu)
The dimethylformamidine (DMF) protecting group of DMT-DMF-dG exhibits significantly faster deprotection kinetics in concentrated ammonium hydroxide than the standard isobutyryl (iBu) protecting group on dG(iBu). This reduces the post-synthesis processing bottleneck and overall turnaround time for oligonucleotide production. [1]
| Evidence Dimension | Deprotection Time (in concentrated NH₄OH) |
|---|---|
| Target Compound Data | 1 hour at 55 °C or 2 hours at 55 °C (fast protocol) |
| Comparator Or Baseline | dG(iBu): 8–16 hours at 55 °C |
| Quantified Difference | ~2.25× faster (DMF group hydrolyzes ~2.25× faster than iBu at 65 °C) |
| Conditions | Concentrated ammonium hydroxide (NH₄OH), 55–65 °C |
Why This Matters
This reduction in deprotection time directly translates to higher throughput and faster iteration cycles for both research and large-scale oligonucleotide manufacturing.
- [1] Vu, H., et al. (1990). Fast oligonucleotide deprotection phosphoramidite chemistry for DNA synthesis. Tetrahedron Letters, 31(31), 4423-4426. View Source
